Product packaging for 3-Iodo-7-methoxyquinoline(Cat. No.:CAS No. 1260640-72-9)

3-Iodo-7-methoxyquinoline

Cat. No.: B11845319
CAS No.: 1260640-72-9
M. Wt: 285.08 g/mol
InChI Key: NJYNFSXULMEWNW-UHFFFAOYSA-N
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Description

3-Iodo-7-methoxyquinoline, with the molecular formula C10H8INO and a molecular weight of 285.08 g/mol, is a chemical compound of interest in medicinal chemistry and antimicrobial research . This compound belongs to the privileged quinoline scaffold, a structure present in a wide array of biologically active molecules and several FDA-approved drugs . The core quinoline structure is known for its utility in pharmaceuticals, including antimalarials, antivirals, and antibacterials . The primary research value of this compound lies in its role as a versatile synthetic intermediate. The iodine atom on the quinoline ring is a key functional group that enables further chemical modifications through metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of novel derivatives for structure-activity relationship (SAR) studies . Iodo-quinoline derivatives, in general, have been identified as interesting scaffolds for the development of novel antimicrobial agents . Recent studies on similar carboxy-quinoline derivatives bearing an iodine atom have shown promising in vitro antibacterial and antifungal activity, with some compounds also demonstrating an inhibitory effect on microbial adhesion, the initial stage of biofilm development . While the mechanism of action for this specific compound is not defined, halogenated hydroxyquinolines as a class are recognized for their biological activity, with some members acting as chelating agents for essential metal ions . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INO B11845319 3-Iodo-7-methoxyquinoline CAS No. 1260640-72-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260640-72-9

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

3-iodo-7-methoxyquinoline

InChI

InChI=1S/C10H8INO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3

InChI Key

NJYNFSXULMEWNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)I

Origin of Product

United States

Synthetic Methodologies for 3 Iodo 7 Methoxyquinoline and Analogues

Strategies for Quinoline (B57606) Core Construction

The quinoline scaffold is a privileged structure in medicinal chemistry and natural products, leading to the development of numerous synthetic methods for its construction.

Some of the oldest and most established methods for quinoline synthesis involve the cyclization of aniline (B41778) derivatives with various partners. nih.gov These reactions, often named after their discoverers, remain relevant for their simplicity and utility in producing a wide range of quinoline structures.

Skraup Synthesis : This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. nih.govpharmaguideline.comiipseries.org

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones, to react with anilines in the presence of a strong acid. nih.goviipseries.org

Friedländer Synthesis : This reaction provides a straightforward route to substituted quinolines through the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene group (e.g., a ketone or ester). nih.govpharmaguideline.com A modification of this process involves the in situ reduction of 2-nitrobenzaldehydes with reagents like Fe/AcOH in the presence of active methylene compounds to produce substituted quinolines in high yields. mdpi.com

Combes Synthesis : This method produces 2,4-disubstituted quinolines from the acid-catalyzed cyclization of β-amino enones, which are themselves formed from the reaction of an aniline with a 1,3-dicarbonyl compound. pharmaguideline.comiipseries.org

Pfitzinger Reaction : This pathway utilizes isatin and a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. nih.govpharmaguideline.com

Table 1: Overview of Classical Quinoline Annulation Reactions
Reaction NameReactantsKey Reagents/ConditionsPrimary Product Type
Skraup SynthesisAniline, GlycerolH₂SO₄, Oxidizing AgentUnsubstituted/Substituted Quinolines
Doebner-von Miller ReactionAniline, α,β-Unsaturated CarbonylStrong Acid (e.g., HCl)Substituted Quinolines
Friedländer Synthesis2-Aminobenzaldehyde/ketone, Active Methylene CompoundBase or Acid Catalyst2,3-Substituted Quinolines
Combes SynthesisAniline, 1,3-Dicarbonyl CompoundAcid Catalyst (e.g., H₂SO₄)2,4-Disubstituted Quinolines
Pfitzinger ReactionIsatin, Carbonyl CompoundBase (e.g., KOH)Quinoline-4-carboxylic acids

Modern synthetic chemistry has leveraged palladium catalysis to create efficient and versatile routes to quinoline frameworks. These methods often proceed under milder conditions and offer greater functional group tolerance compared to classical approaches. Palladium-catalyzed reactions have proven to be effective for synthesizing a variety of heterocyclic compounds. researchgate.net Strategies include dehydrogenative coupling, isocyanide insertion, and intramolecular C-H functionalization. researchgate.netrsc.org For instance, a one-pot protocol involving intramolecular palladium(0)-catalyzed cyclopropane sp³ C–H bond functionalization can generate dihydroquinoline intermediates, which can then be oxidized to quinolines. researchgate.net Another approach involves the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols to furnish 2,4-disubstituted quinolines. organic-chemistry.org

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for quinoline synthesis. One such method involves the copper-catalyzed tandem annulation of alkynyl imines with diazo compounds, which proceeds through the in situ formation of an allene followed by intramolecular electrocyclization to yield C4-functionalized quinolines. organic-chemistry.org Domino reactions of enaminones with 2-halobenzaldehydes using a copper catalyst also provide a route to various quinoline derivatives. rsc.org

In the pursuit of greener and more sustainable chemistry, metal-free synthetic protocols have also been developed. These methods often rely on catalysts like iodine or utilize radical-driven pathways. researchgate.net For example, an I₂-mediated [3+2+1] aerobic cyclization of anilines with alkynes and a tertiary amine (acting as a C1 building block) has been reported. researchgate.net Ionic liquids have also been employed as catalysts in classical reactions like the Friedländer synthesis to create more environmentally friendly conditions. nih.gov

Reductive cyclization offers a powerful strategy for synthesizing quinolines from readily available starting materials, typically ortho-substituted nitroarenes. A common approach is the reductive cyclization of o-nitrocinnamoyl compounds, which can be achieved using a biomimetic reducing agent like Hantzsch 1,4-dihydropyridine diethyl ester with catalytic palladium on carbon. organic-chemistry.org Another method involves the use of formic acid as a carbon monoxide surrogate for the palladium-catalyzed reductive cyclization of 2'-nitrochalcones to produce 4-quinolones. mdpi.com This strategy avoids the need for pressurized CO gas, making it more accessible. Transition-metal-catalyzed reductive cyclization of o-nitro-substituted Baylis–Hillman acetates has also been shown to produce 3-substituted quinolines. acs.org

Many synthetic routes initially produce partially hydrogenated quinolines, such as dihydroquinolines or tetrahydroquinolines. The final step in these syntheses is an oxidative dehydrogenation to achieve the aromatic quinoline ring system. This aromatization is a key transformation and can be accomplished using a variety of reagents and catalysts. rsc.org Both homogeneous and heterogeneous catalytic systems have been developed for this purpose. For example, a cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones can produce a variety of substituted quinolines in good to excellent yields under mild, one-pot conditions. acs.org Metal-free approaches have also been reported, utilizing nitrogen/phosphorus co-doped porous carbon materials as catalysts for the oxidative dehydrogenation of N-heterocycles using air as the oxidant. rsc.org

Regioselective Iodination of Quinoline and Quinolone Systems

Once the 7-methoxyquinoline (B23528) core is synthesized, the final step is the introduction of an iodine atom at the C3 position. Achieving high regioselectivity is critical. While electrophilic substitution on the quinoline ring typically favors positions 5 and 8, specific methods have been developed to direct iodination to the C3 position. pharmaguideline.com

A novel and convenient method for the regioselective C3 iodination of quinolines has been developed using molecular iodine under metal-free conditions. nih.gov This reaction is believed to proceed through a radical intermediate. Furthermore, a direct C-H iodination protocol based on a radical pathway has been established that shows excellent C3 selectivity for both quinolines and quinolones. rsc.orgresearchgate.netnih.gov This method is scalable and demonstrates broad scope, working for both electron-rich and electron-poor heteroaromatic systems. rsc.orgrsc.org The reaction typically employs reagents like potassium persulfate (K₂S₂O₈) and sodium iodide (NaI). rsc.org

Table 2: C3-Regioselective Iodination of Substituted Quinolines rsc.org
SubstrateProductYield (%)
Quinoline3-Iodoquinoline (B1589721)75
6-Methylquinoline3-Iodo-6-methylquinoline62
8-Methylquinoline3-Iodo-8-methylquinoline45
8-Nitroquinoline3-Iodo-8-nitroquinoline80
6-Bromoquinoline6-Bromo-3-iodoquinoline65
6-Aminoquinoline6-Amino-3-iodoquinoline55

Conditions: Substrate, K₂S₂O₈, NaI, MnSO₄ in dichloroethane (DCE) at 130 °C. rsc.org Yields are isolated yields.

This selective C3-functionalization provides a powerful tool for the synthesis of compounds like 3-iodo-7-methoxyquinoline, enabling their use as versatile building blocks in medicinal and materials chemistry. nih.gov

Direct C-H Functionalization Strategies for C3-Iodination

Direct carbon-hydrogen (C-H) functionalization has emerged as a powerful and atom-economical tool in organic synthesis, avoiding the need for prefunctionalized starting materials. scispace.com For the quinoline system, the C3 position is a common target for such transformations. Radical-based direct C-H iodination protocols have been successfully developed for quinolines, demonstrating high regioselectivity for the C3 position. rsc.orgnih.gov

One effective method utilizes molecular iodine in a metal-free environment. nih.gov This approach is noted for its convenience and scalability, allowing for the preparation of C3-iodinated quinolines in gram quantities with good yields. nih.gov Mechanistic studies suggest that these reactions often proceed through a radical intermediate. nih.gov Another developed protocol involves the use of potassium persulfate (K2S2O8) and sodium iodide, which is believed to generate an iodo radical for the selective C3 iodination. scispace.com These methods are generally tolerant of both electron-rich and electron-poor quinoline substrates. scispace.com

Reagent SystemSolventTemperature (°C)Yield (%)Reference
K2S2O8, NaI, MnSO4Dichloroethane (DCE)130No product scispace.com
I2, K2S2O8Dichloroethane (DCE)13085 nih.gov
N-Iodosuccinimide (NIS)AcetonitrileRefluxVaries researchgate.net

Utilization of Hypervalent Iodine Reagents in Iodination

Hypervalent iodine compounds have gained widespread use as environmentally friendly and highly efficient reagents in modern organic synthesis. nih.gov These reagents are frequently employed in halogenation, oxidation, and various oxidative functionalization reactions. nih.govacs.org Their reactivity often parallels that of transition metals, enabling unique chemical transformations. beilstein-journals.org

In the context of iodination, hypervalent iodine(III) reagents can serve as electrophilic iodine sources or facilitate oxidative processes. Reagents like (diacetoxyiodo)benzene (PIDA) can be used in combination with an iodine source, such as tetrabutylammonium iodide (TBAI) or potassium iodide (KI), to achieve controlled iodination of various substrates, including alkynes and aromatics. acs.org While their direct application for the C3-iodination of 7-methoxyquinoline is not extensively detailed in the provided context, their general utility in halogenations suggests they are viable tools for such transformations, often under mild, metal-free conditions. nih.gov The development of chiral hypervalent iodine reagents has also opened avenues for asymmetric synthesis, although this is less relevant for a simple iodination reaction. beilstein-journals.org

Iodination of Prefunctionalized Precursors (e.g., 4(1H)-quinolones)

An alternative to direct C-H iodination is the functionalization of pre-activated precursors, such as 4(1H)-quinolones. Quinolones, which exist in tautomeric equilibrium with hydroxyquinolines, exhibit distinct reactivity patterns. Electrophilic aromatic substitution on the 4(1H)-quinolone ring, including halogenation, occurs selectively at the C3 position. nih.gov

Radical-based iodination protocols have proven to be effective for the C3-selective iodination of quinolones. rsc.orgnih.gov These methods demonstrate broad applicability, working for both electron-rich and electron-poor quinolone systems. scispace.com This strategy is particularly useful as the quinolone scaffold is a common intermediate in the synthesis of various biologically active molecules. mdpi.com The subsequent conversion of the C4-oxo group, if necessary, provides a versatile route to variously substituted quinolines.

SubstrateIodination ReagentConditionsProductYield (%)Reference
4(1H)-QuinoloneI2 / K2S2O8DCE, 130 °C3-Iodo-4(1H)-quinoloneGood scispace.com
6-Methyl-quinoloneI2 / K2S2O8DCE, 130 °C3-Iodo-6-methyl-quinolone70 scispace.com

Introduction of Methoxy (B1213986) Group to the Quinoline Nucleus

The methoxy group is a common substituent in pharmacologically active compounds and can be introduced onto the quinoline nucleus through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Nucleophilic Displacement Strategies for Methoxy Incorporation

Nucleophilic aromatic substitution (SNAr) is a primary method for installing a methoxy group, particularly at the C2 and C4 positions of the quinoline ring, which are activated by the ring nitrogen. quimicaorganica.org This strategy typically involves the displacement of a good leaving group, such as a halogen, by a methoxide source.

For instance, the synthesis of 4-methoxy-1H-quinolin-2-one has been achieved starting from a 2,4-dichloroquinoline precursor. semanticscholar.org The reaction of the dichloroquinoline with sodium methoxide results in the substitution of both chlorine atoms to yield a 2,4-dimethoxyquinoline. semanticscholar.org Subsequent selective hydrolysis can then furnish the desired methoxy-substituted quinolone. semanticscholar.org This highlights the power of nucleophilic substitution for incorporating methoxy groups, provided a suitably halogenated quinoline is available.

Alkylation of Hydroxyquinoline Precursors

Another common and effective method for introducing a methoxy group is through the O-alkylation of a hydroxyquinoline precursor. researchgate.net This reaction is a type of Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks an alkylating agent.

The synthesis generally involves treating the hydroxyquinoline with an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate. researchgate.netnih.gov This method is widely applicable for preparing various alkoxy-substituted quinolines. For example, a patent describes the synthesis of 4-hydroxy-7-methoxyquinoline, indicating that building the quinoline ring with the hydroxyl and methoxy groups already in place or in a precursor form is a viable strategy. google.com The hydroxyl group can then be alkylated if it is not the desired final functionality.

Integrated Synthetic Pathways for this compound

The synthesis of a multifunctional molecule like this compound can be approached through integrated pathways that combine the aforementioned strategies. A logical sequence would involve first constructing the 7-methoxyquinoline core, followed by the regioselective iodination at the C3 position.

A plausible synthetic route would begin with the synthesis of 7-methoxy-4-quinolinol (or its tautomer, 7-methoxy-4(1H)-quinolone). This can be achieved through classic quinoline syntheses like the Conrad-Limpach reaction, starting from 3-methoxyaniline. mdpi.com Once the 7-methoxyquinolone core is obtained, the C3 position can be selectively iodinated using the direct C-H functionalization methods previously described. scispace.comrsc.org The final step would depend on the desired functionality at the C4 position. If the quinolone is the target, the synthesis is complete. If a quinoline is desired, the 4-oxo group would need to be removed or converted, for example, by reduction or by converting it to a chloride with phosphoryl chloride followed by reductive dehalogenation.

This sequential approach, which builds the molecule by first establishing the substitution pattern on the benzene (B151609) ring portion of the quinoline and then performing selective functionalization on the pyridine (B92270) ring portion, is a common and effective strategy in heterocyclic chemistry.

Stepwise Synthesis Sequences from Anilines and Other Precursors

A common and versatile approach to the synthesis of this compound involves a stepwise sequence starting from appropriately substituted anilines. This method first focuses on the construction of the 7-methoxyquinoline core, followed by the regioselective introduction of an iodine atom at the C3 position.

One of the classical methods for constructing the quinoline ring is the Doebner-von Miller reaction . wikipedia.orgsynarchive.comdbpedia.org This acid-catalyzed reaction involves the condensation of an aniline, in this case, 3-methoxyaniline, with an α,β-unsaturated carbonyl compound. For instance, the reaction of 3-methoxyaniline with acrolein, often generated in situ from glycerol, in the presence of an acid catalyst and an oxidizing agent, would lead to the formation of 7-methoxyquinoline.

Alternatively, the Combes quinoline synthesis provides another route to the 7-methoxyquinoline scaffold. wikipedia.orgyoutube.comyoutube.com This method involves the acid-catalyzed reaction of an aniline with a β-diketone. For the synthesis of a 7-methoxyquinoline derivative, 3-methoxyaniline would be reacted with a suitable β-diketone, followed by cyclization under acidic conditions to yield the quinoline ring.

Once the 7-methoxyquinoline core is synthesized, the next critical step is the regioselective iodination at the C3 position. Direct iodination of quinolines can be achieved using various iodinating agents. A convenient and metal-free method for the C3-iodination of quinolines has been developed using molecular iodine. acs.orgnih.gov This reaction proceeds with high regioselectivity for the C3 position. The proposed mechanism for this transformation can involve either a radical or an electrophilic pathway, depending on the specific reaction conditions and the electronic nature of the quinoline substrate. rsc.org

For example, the reaction of 7-methoxyquinoline with molecular iodine in the presence of a suitable solvent and potentially a catalyst can yield this compound. The electron-donating nature of the methoxy group at the 7-position can influence the reactivity of the quinoline ring system in this electrophilic substitution reaction.

A summary of a plausible stepwise synthesis is presented in the table below:

StepReactionStarting MaterialsKey ReagentsProduct
1Quinoline Synthesis (e.g., Doebner-von Miller)3-Methoxyaniline, α,β-Unsaturated carbonyl compoundAcid catalyst (e.g., H₂SO₄), Oxidizing agent7-Methoxyquinoline
2C3-Iodination7-MethoxyquinolineMolecular Iodine (I₂)This compound

Detailed research has demonstrated the feasibility of C3-iodination on a variety of quinoline derivatives. These methods often provide good to excellent yields of the desired 3-iodoquinoline products and are scalable. acs.orgnih.gov

One-Pot Multicomponent Reactions for Substituted Iodoquinolines

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical alternative to traditional stepwise syntheses for the construction of complex molecules like substituted iodoquinolines. nih.gov These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants.

A notable one-pot approach for the synthesis of 3-iodoquinolines involves the reaction of 1-(2-aminophenyl)ketones with terminal alkynes in the presence of an iodine source. researchgate.net This method proceeds via a regioselective 6-endo-dig electrophilic iodocyclization. The reaction is typically carried out under mild conditions and can provide high yields of 2,4-disubstituted-3-iodoquinolines. A key advantage of this approach is the ability to introduce diversity at the 2 and 4 positions of the quinoline ring by varying the starting ketone and alkyne.

The general scheme for this one-pot synthesis can be represented as follows:

A 2-aminobenzophenone derivative is reacted with a terminal alkyne in the presence of a base and an iodinating agent. The reaction proceeds through a series of steps including nucleophilic addition and subsequent intramolecular cyclization directed by the iodine electrophile to furnish the 3-iodoquinoline product.

An example of such a reaction is the synthesis of 2,4-diaryl-3-iodoquinolines, which can often be isolated in high purity without the need for column chromatography. researchgate.net This highlights the efficiency and practicality of this multicomponent approach.

The following table summarizes a representative one-pot multicomponent reaction for the synthesis of substituted iodoquinolines:

Reaction TypeStarting MaterialsKey ReagentsProduct
Iodocyclization MCR1-(2-Aminophenyl)ketone, Terminal AlkyneBase (e.g., KOtBu), Iodine Source (e.g., I₂)2,4-Disubstituted-3-iodoquinoline

Furthermore, the development of novel multicomponent reactions continues to provide new avenues for the synthesis of complex heterocyclic compounds. bohrium.combeilstein-journals.org By selecting appropriate starting materials, including those containing an iodine atom or by incorporating an iodinating agent into the reaction mixture, it is possible to design one-pot syntheses for a wide range of substituted iodoquinolines. For instance, a Povarov reaction, which is a multicomponent reaction for the synthesis of tetrahydroquinolines, could potentially be adapted. The resulting tetrahydroquinoline adducts can be oxidized to the corresponding quinolines. beilstein-journals.org Introducing an iodine source during or after the initial reaction could lead to the formation of iodoquinoline derivatives.

Reactivity and Transformations of 3 Iodo 7 Methoxyquinoline

Cross-Coupling Reactions at the C3-Iodo Position

The carbon-iodine bond at the C3 position of 3-iodo-7-methoxyquinoline is the primary site for transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions, making it a versatile handle for molecular elaboration. nih.gov

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. libretexts.org This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.orgnih.gov For this compound, the reaction would involve the coupling of the C3-iodo position with a variety of aryl- or vinyl-boronic acids.

The catalytic cycle generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org While specific studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from similar iodo-heterocyclic compounds. For instance, the coupling of 3-iodolawsone with arylboronic acids demonstrates the viability of this transformation on a related scaffold. scienceopen.com Similarly, studies on di-substituted quinolines, such as 2-bromo-4-iodo-quinoline, show that coupling reactions selectively occur at the more reactive iodo-substituted position. libretexts.org

Below is a table representing typical conditions for Suzuki-Miyaura reactions with analogous iodo-substituted aromatic compounds.

Aryl IodideBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
3-IodolawsonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/EtOH/H₂O10085
3-Iodolawsone4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10088
4-Iodo-2-bromo-quinolinePhenylacetylene (via boronate)Not specifiedNot specifiedNot specifiedNot specifiedNot specified

This table is illustrative and based on data from analogous compounds to predict the reactivity of this compound. scienceopen.comlibretexts.org

Other Metal-Catalyzed Coupling Reactions for Functionalization

Beyond the Suzuki-Miyaura reaction, the C3-iodo group serves as a versatile anchor for other important palladium-catalyzed transformations.

Heck Reaction : This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process typically uses a palladium catalyst, a base (like triethylamine), and often a phosphine (B1218219) ligand. wikipedia.org The reaction with this compound and an alkene, such as styrene (B11656) or an acrylate, would be expected to yield the corresponding 3-alkenyl-7-methoxyquinoline. The intramolecular version of the Heck reaction is a powerful tool for constructing new ring systems. chim.itlibretexts.org

Sonogashira Coupling : This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes. researchgate.net The reaction of this compound with a terminal alkyne would produce a 3-alkynyl-7-methoxyquinoline derivative. The reactivity order of halides in Sonogashira coupling is I > Br > Cl, making the iodo-substituent highly suitable for this transformation. libretexts.orgwikipedia.org

Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the direct introduction of amino groups at the C3 position of the quinoline (B57606) ring, providing access to a wide range of 3-amino-7-methoxyquinoline derivatives. researchgate.net

Carbonylative Coupling Reactions : In these reactions, carbon monoxide is inserted into the carbon-iodine bond before the coupling step. nih.gov For example, a carbonylative Sonogashira reaction would yield an alkynyl ketone. Similarly, aminocarbonylation (using an amine as the nucleophile) or alkoxycarbonylation (using an alcohol) would produce amides or esters, respectively, at the C3 position. nih.govnih.gov

Nucleophilic Substitution Reactions of Quinoline Derivatives

While the C3-iodo position is dominated by cross-coupling chemistry, other parts of the molecule, particularly in its derivatives, can undergo nucleophilic substitution.

Reactivity and Transformations at the Quinolone C4 Position

The C4 position of the quinoline ring can become susceptible to nucleophilic attack, especially if it is part of a quinolone system or bears a suitable leaving group. Although this compound itself does not have a leaving group at C4, it can be converted to derivatives like 3-iodo-7-methoxyquinolin-4(1H)-one. In such quinolones, the C4-hydroxyl group can be activated to facilitate nucleophilic substitution.

Methods for activating amide or hydroxyl groups at the C4 position often involve conversion into a more reactive intermediate. For example, reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can activate the C4 position, allowing for subsequent displacement by various nucleophiles such as amines, thiols, and alcohols. nih.gov This two-step, one-pot procedure enables facile functionalization and the creation of a diverse library of C4-substituted quinoline derivatives. nih.gov

Chemical Modifications Involving the Methoxy (B1213986) Group

The methoxy group at the C7 position is generally stable. However, it can be chemically modified, most commonly through ether cleavage to reveal the corresponding phenol (B47542) (7-hydroxyquinoline derivative). This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group can then serve as a handle for further functionalization, for example, through O-alkylation, O-acylation, or conversion to a triflate for subsequent cross-coupling reactions.

Radical Reactions and Photo-Assisted Transformations

The quinoline nucleus and the carbon-iodine bond can both participate in radical and photochemical reactions.

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical under thermal or photochemical conditions. This radical can then participate in various transformations, including intramolecular cyclization onto a suitably positioned alkene or alkyne, which is a powerful method for synthesizing complex polycyclic systems. acs.orgwikipedia.org Radical trapping experiments can confirm the presence of radical intermediates in a reaction pathway. acs.orgacs.org

The quinoline ring system is a chromophore that absorbs UV light, and thus, its derivatives can undergo photochemical reactions. The Grotthuss-Draper law states that light must be absorbed for a photochemical reaction to occur. msu.edu While specific photochemical studies on this compound are scarce, related quinoline derivatives are known to be photoactive. For example, the photolysis of azidostyrylquinolines proceeds via the formation of a nitrene intermediate. researchgate.net Similarly, other quinoline derivatives have been shown to undergo photochemical rearrangements and cyclizations. scispace.com The presence of the iodo-substituent could potentially lead to photo-induced C-I bond cleavage, initiating radical-based reaction pathways.

Functional Group Interconversions on the Quinoline Core

The C-I bond in this compound is a key site for functional group interconversions, most notably through metal-catalyzed cross-coupling reactions. The versatility of the iodo-group as a leaving group allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent in the functionalization of iodoquinolines. For example, the Heck reaction, which couples aryl halides with alkenes, has been successfully applied to 3-iodoquinolinone derivatives to synthesize (E)-3-styrylquinolones. researchgate.net This demonstrates the capability of transforming the C-I bond into a C-C double bond.

A broad range of functionalized quinoline derivatives can be accessed from 3-iodoquinolines using various Pd-catalyzed coupling reactions. acs.org These transformations are fundamental in synthetic organic chemistry for building molecular complexity. The methoxy group at the C7 position is generally stable under these conditions, allowing for selective modification at the C3 position.

The following table provides examples of functional group interconversions applicable to this compound.

Reaction NameReagents/CatalystTransformationReference
Heck CouplingStyrene derivatives, Pd(PPh₃)₄, PPh₃, Et₃NConverts the C-I bond to a C-C double bond (styryl group). researchgate.net
General Pd-catalyzed couplingsVarious coupling partners, Palladium catalystAllows for the formation of diverse C-C bonds at the 3-position. acs.org

Synthetic Utility and Applications in Advanced Chemical Synthesis

3-Iodo-7-methoxyquinoline as a Versatile Synthetic Intermediate

This compound is a highly valuable heterocyclic building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond at the 3-position of the quinoline (B57606) ring. The iodine atom serves as an excellent leaving group, making the compound a versatile precursor for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

The utility of iodoquinolines is demonstrated in various coupling processes. For instance, the Heck reaction, a palladium-catalyzed method to form substituted alkenes, has been successfully applied to 3-iodoquinolin-4(1H)-ones to synthesize (E)-3-styrylquinolin-4(1H)-ones. researchgate.net Similarly, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, has been employed with substrates like 4-chloro-3-iodoquinoline (B1365794) to introduce acetylenic groups, which can then undergo further transformations such as cyclization to build more complex, fused heterocyclic systems. researchgate.net

These reactions highlight the role of the iodo-substituent as a synthetic handle that can be replaced with diverse functional groups, allowing chemists to elaborate the quinoline core into more complex target molecules. The methoxy (B1213986) group at the 7-position further influences the electronic properties of the ring system and can be a site for modification in later synthetic steps.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction Name Catalyst/Reagents (Typical) Bond Formed Potential Product from this compound
Suzuki Coupling Pd catalyst, Base, Boronic acid/ester C-C (Aryl or Vinyl) 3-Aryl-7-methoxyquinoline
Heck Coupling Pd catalyst, Base, Alkene C-C (Alkenyl) 3-Alkenyl-7-methoxyquinoline
Sonogashira Coupling Pd/Cu catalyst, Base, Terminal alkyne C-C (Alkynyl) 3-Alkynyl-7-methoxyquinoline
Buchwald-Hartwig Amination Pd catalyst, Base, Amine C-N 3-Amino-7-methoxyquinoline
Stille Coupling Pd catalyst, Organostannane C-C (Aryl, Vinyl, etc.) 3-Aryl-7-methoxyquinoline

Role in Scaffold Diversity and Chemical Library Synthesis

The synthesis of structurally diverse compounds is a cornerstone of modern drug discovery and chemical biology. nih.gov Diversity-oriented synthesis (DOS) aims to efficiently generate collections of complex and varied small molecules, known as chemical libraries, for biological screening. cam.ac.uk this compound serves as an ideal starting point for such endeavors due to its "privileged scaffold" nature—a molecular framework known to bind to multiple biological targets. nih.gov

The reactivity of the C-I bond provides a crucial branching point for diversification. cam.ac.uk Starting from the single core structure of this compound, a multitude of different substituents can be introduced at the 3-position using the parallel synthesis formats common in library creation. For example, a range of boronic acids in a Suzuki coupling reaction or various amines in a Buchwald-Hartwig amination can be used to rapidly generate a library of quinoline derivatives with diverse chemical and physical properties. cam.ac.uknih.gov

This strategy allows for the systematic exploration of the chemical space around the 7-methoxyquinoline (B23528) core. A recent study demonstrated this principle by synthesizing a library of 6-iodo-substituted carboxy-quinolines and testing their antimicrobial activity, showcasing how iodo-quinoline scaffolds are used to develop novel therapeutic agents. nih.gov By varying the building blocks, stereochemistry, and functional groups attached to the core scaffold, chemists can create large libraries of compounds, increasing the probability of discovering new molecules with desired biological functions. cam.ac.ukresearchgate.net

Precursor in Specialized Chemical Transformations

Beyond its use in standard cross-coupling reactions, this compound can act as a precursor in more specialized and multi-step chemical transformations. The iodo-group can direct or participate in unique cyclization and functionalization reactions to build intricate molecular architectures.

One example of such a specialized transformation involves a tandem reaction sequence. Research on the related 4-chloro-3-iodoquinoline has shown that it can undergo a palladium-catalyzed Sonogashira reaction followed by a nucleophilic displacement of the chlorine and a subsequent cyclization, leading to the formation of novel polycyclic systems like 1,2-pyrrolo[3,2-c]quinolines. researchgate.net This demonstrates how the iodo-group facilitates the initial bond formation, which sets the stage for intramolecular reactions to construct more complex heterocyclic frameworks.

Furthermore, the iodine atom in iodoarenes can be oxidized to a hypervalent state, creating hypervalent iodine reagents. nih.govacs.org Compounds like (diacetoxyiodo)arenes or iodonium (B1229267) salts exhibit unique reactivity, acting as powerful oxidants or as electrophilic group-transfer agents. acs.orgresearchgate.net While specific applications involving the oxidation of this compound are not extensively documented, its structure allows for the potential formation of such hypervalent species in situ, which could then promote specialized transformations like rearrangements or oxidative functionalizations that are not achievable with other reagents. acs.orgresearchgate.net

Considerations for Radiolabeling and Tracers (general for iodo-compounds)

The presence of an iodine atom on an aromatic ring makes a compound a prime candidate for radiolabeling, a critical process for developing diagnostic and therapeutic agents in nuclear medicine. nih.gov Several radioactive isotopes of iodine are available, each with properties suited for different applications. scispace.com

Table 2: Common Iodine Isotopes in Radiopharmaceuticals

Isotope Half-life Emission Type Primary Application
Iodine-123 (¹²³I) 13.2 hours Gamma (γ) Diagnostics (SPECT Imaging)
Iodine-124 (¹²⁴I) 4.2 days Positron (β+) Diagnostics (PET Imaging)
Iodine-125 (¹²⁵I) 59.4 days Gamma (γ) Research, Preclinical Studies

| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma (γ) | Therapy, Diagnostics |

Radioiodination is often achieved through electrophilic aromatic substitution, where a radioactive iodide source (e.g., Na*I) is oxidized to an electrophilic species that substitutes a hydrogen atom on the ring. nih.gov However, starting with a non-radioactive iodo-compound like this compound allows for isotopic exchange reactions or, more commonly, the synthesis of a precursor (e.g., an organotin or boronic ester derivative) for a high-yield radiolabeling step. nih.gov

A significant challenge for radioiodinated pharmaceuticals is the potential for in vivo deiodination, where the C-I bond is broken by metabolic enzymes like deiodinases or cytochrome P450s. nih.gov This premature loss of the radioisotope leads to its accumulation in non-target tissues such as the thyroid and stomach, reducing imaging quality and increasing off-target radiation exposure. nih.gov

Structural features of the molecule play a critical role in the stability of the C-I bond. Studies have shown that certain substituents can influence metabolic stability. For example, the presence of electron-donating groups like methoxy (-OCH₃) on the aromatic ring can enhance the biostability of the radioiodine compared to iodophenols or iodoanilines. nih.gov Therefore, the 7-methoxy group in this compound may confer favorable properties for its development as a stable radiotracer, potentially leading to improved imaging and therapeutic profiles. nih.gov

Theoretical and Computational Investigations of 3 Iodo 7 Methoxyquinoline

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in a molecule dictates its physical and chemical properties. Molecular orbital theory, particularly when implemented with advanced computational methods, offers a detailed picture of this electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. dergipark.org.trresearchgate.net This approach is grounded in the principle that the total energy of a system can be determined from its electron density. For quinoline (B57606) derivatives, DFT calculations are instrumental in optimizing molecular geometry, calculating vibrational frequencies, and determining electronic properties. mdpi.com

In typical DFT studies on quinoline systems, a functional such as B3LYP is paired with a basis set like 6-311++G** to achieve a balance between computational cost and accuracy. mdpi.com These calculations provide optimized geometries that serve as the foundation for further analysis, such as investigating reaction mechanisms or spectroscopic properties. dergipark.org.trmdpi.com The application of DFT allows for the precise determination of bond lengths, bond angles, and dihedral angles, revealing how substituents like iodine and a methoxy (B1213986) group influence the geometry of the core quinoline structure.

Table 1: Key Aspects of DFT Calculations in Quinoline Research

ParameterDescriptionCommon Methods/Basis Sets
Geometry Optimization Finding the lowest energy arrangement of atoms in the molecule.B3LYP/6-311G(d,p)
Frequency Calculation Predicting infrared and Raman spectra to characterize vibrational modes.HF/6-311G(d,p), B3LYP/6-311G(d,p) dergipark.org.tr
Electronic Properties Calculating properties like dipole moment, polarizability, and orbital energies.M06/6-31+G mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. taylorandfrancis.com The difference between these two energies, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily polarized and more reactive. researchgate.net For quinoline derivatives, FMO analysis helps predict how they will interact in chemical reactions. taylorandfrancis.com

Table 2: Interpreting Frontier Molecular Orbital Data

OrbitalRole in ReactivityEnergy Interpretation
HOMO Electron-donating capacity (Nucleophilicity)Higher energy indicates stronger nucleophilicity. taylorandfrancis.com
LUMO Electron-accepting capacity (Electrophilicity)Lower energy indicates stronger electrophilicity. taylorandfrancis.com
HOMO-LUMO Gap (ΔE) Kinetic Stability / ReactivityA smaller gap implies higher reactivity. researchgate.net

Quinoline is an aromatic compound, a property that confers significant stability. quora.com It adheres to Hückel's rule, possessing a planar, cyclic, conjugated system with 10 π-electrons. quora.com The quinoline structure consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. mdpi.com Computational methods can quantify the degree of aromaticity in each of these rings.

Aromaticity is assessed using several indices, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). mdpi.com Studies on quinoline systems have shown that the benzene-type ring generally exhibits a higher degree of aromaticity than the pyridine-type ring. mdpi.com This difference in electron delocalization between the two rings influences their respective reactivities. Ring current analysis, which calculates the flow of electrons in the presence of a magnetic field, provides a magnetic criterion for aromaticity and correlates well with other methods. acs.org

Table 3: Common Indices for Aromaticity Analysis

IndexPrincipleInterpretation
HOMA Based on the deviation of bond lengths from an ideal aromatic system.Values closer to 1 indicate higher aromaticity. mdpi.com
NICS Measures the magnetic shielding at the center of a ring.Large negative values indicate significant aromaticity. acs.org
PDI Quantifies electron delocalization between para-positioned atoms.Higher values suggest greater aromatic character. mdpi.com
Ring Current Strength Calculates the magnetically induced current flowing around the ring.Strong diatropic (negative) currents are a hallmark of aromaticity. acs.org

Mechanistic Probes through Computational Modeling of Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. DFT calculations are frequently employed to study reaction pathways, such as 1,3-dipolar cycloadditions involving heterocyclic systems. mdpi.com

For reactions involving 3-iodo-7-methoxyquinoline, computational modeling could be used to:

Predict Regioselectivity: Determine which possible product isomer is favored energetically.

Calculate Activation Energies: By locating the transition state structure, the energy barrier for a reaction can be calculated, providing insight into the reaction rate.

Visualize Reaction Pathways: Trace the geometric and electronic changes that occur as reactants are converted into products.

For instance, in studying a substitution reaction at the iodine position, modeling could reveal whether the mechanism is concerted or proceeds through a stable intermediate. This level of detail is crucial for optimizing reaction conditions and designing new synthetic routes. mdpi.com

Tautomerism and Conformational Analysis of Quinoline Systems

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. wiley-vch.de While this compound does not exhibit the classic keto-enol tautomerism seen in hydroxyquinolines, the principles of tautomeric analysis are relevant to the broader quinoline family. beilstein-journals.org For example, in 7-hydroxyquinoline (B1418103) derivatives, computational studies can determine the relative energies and stability of the different azo and hydrazone tautomeric forms. beilstein-journals.orgbeilstein-journals.org

In Silico Studies of Molecular Interactions and Binding Modes

In silico techniques, such as molecular docking and molecular dynamics, are essential for predicting how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. nih.govmdpi.com

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. researchgate.net This allows researchers to identify plausible binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction. Starting from a docked pose, an MD simulation models the movement of every atom in the system over time. This technique can assess the stability of the binding pose, reveal conformational changes in the protein or ligand upon binding, and provide a more rigorous estimation of the binding free energy. mdpi.com

Table 4: Overview of In Silico Interaction Studies

TechniquePurposeKey Outputs
Molecular Docking Predicts the binding pose of a ligand in a receptor's active site. researchgate.netBinding affinity (score), preferred orientation, key interacting amino acid residues. nih.gov
Molecular Dynamics Simulates the time-dependent behavior of a molecular system.Stability of the ligand-receptor complex, conformational changes, binding free energy. mdpi.com
ADME/Tox Prediction Forecasts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Drug-likeness, pharmacokinetic profiles, potential toxicity issues. researchgate.netnih.gov

Advanced Analytical Characterization Methodologies for 3 Iodo 7 Methoxyquinoline

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Iodo-7-methoxyquinoline by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for each aromatic proton on the quinoline (B57606) core and a characteristic singlet for the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating effect of the methoxy group.

¹³C NMR Spectroscopy : Carbon-13 NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum for this compound will display unique signals for each of the ten carbon atoms in the structure, including the carbon bearing the iodine atom (at a characteristically low field) and the methoxy carbon.

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships within the aromatic rings, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. diva-portal.orgresearchgate.net These methods are crucial for unambiguously assigning all signals and confirming the substitution pattern. diva-portal.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound * Predicted values are based on established chemical shift data for substituted quinolines and related heterocyclic systems.

PositionPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
2~8.8 - 9.0~152 - 154
3-~90 - 95
4~8.2 - 8.4~135 - 137
5~7.8 - 8.0~128 - 130
6~7.2 - 7.4~118 - 120
7-~160 - 162
8~7.1 - 7.3~105 - 107
4a-~148 - 150
8a-~126 - 128
-OCH₃~3.9 - 4.1~55 - 57

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental formula of a compound. longdom.org

Mass Spectrometry (MS) : Standard electron ionization mass spectrometry (EI-MS) of this compound would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can also provide structural information, with expected losses of radicals such as I•, CH₃•, and CO.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm). longdom.orgnih.gov This precision allows for the unambiguous determination of the elemental formula of the molecular ion, distinguishing it from other compounds with the same nominal mass. longdom.orgnih.govpnnl.gov For this compound (C₁₀H₈INO), HRMS would confirm this exact elemental composition, providing definitive proof of its identity. pnnl.gov Techniques like Time-Of-Flight (TOF) or Orbitrap are commonly used to achieve this high resolution. nih.govnih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. mdpi.com It is a valuable tool for identifying the functional groups present in a molecule. mdpi.commdpi.com The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (in -OCH₃)2850 - 2960Medium
Aromatic C=C and C=N Stretch1500 - 1650Strong, Multiple Bands
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric)Strong
C-H Out-of-Plane Bending750 - 900Strong
C-I Stretch500 - 600Medium-Weak

These bands, particularly the strong C-O ether stretches and the various aromatic ring vibrations, provide a unique fingerprint for the this compound molecule. researchgate.netnih.gov

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. bioglobax.commt.com The spectrum is characteristic of the conjugated π-electron system within the molecule. The quinoline ring system has a distinct UV absorption profile, which is modified by the substituents. researchgate.net The methoxy group (an auxochrome) and the iodine atom will cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. The spectrum is useful for quantitative analysis and as a supplementary identification method. bioglobax.commt.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. nih.govmdpi.com The method separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. nih.gov A typical analysis involves injecting a solution of the sample onto a column packed with a stationary phase and eluting it with a mobile phase under high pressure.

A purity assessment by HPLC would involve developing a method with appropriate parameters, as outlined in the table below. The purity is calculated from the relative peak area of this compound in the chromatogram compared to the total area of all peaks.

Table 3: Typical HPLC Method Parameters for Purity Analysis of this compound

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water (with optional modifier like 0.1% trifluoroacetic acid)
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 40 °C)
DetectorUV-Vis Diode Array Detector (DAD) set at a λmax of the compound
Injection Volume10 µL

This validated HPLC method provides reliable and reproducible results for the quantitative determination of purity, ensuring the quality of this compound for its intended use. mdpi.com

Gas Chromatography (GC) and GCxGC-MS for Volatile Components

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For quinoline derivatives, including halogenated species, GC provides a rapid and effective method for quantitative analysis and purity assessment. oup.com When coupled with a mass spectrometer (GC-MS), it offers definitive identification of the compound and its potential volatile impurities.

In a typical GC analysis of a halogenated quinoline, a capillary column such as a DB-5MS (a low-polarity 5% phenyl-methylpolysiloxane) is used. The instrument parameters are optimized to achieve good separation and peak shape. For instance, the injector temperature would be set to ensure complete volatilization of the sample without degradation, and a temperature-programmed oven cycle would be used to elute compounds across a range of boiling points.

Table 1: Illustrative GC-MS Parameters for Halogenated Quinoline Analysis

Parameter Value
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 90 °C, ramp at 10 °C/min to 325 °C, hold for 5 min
MS Transfer Line 300 °C
Ion Source Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Note: These are general parameters and would require optimization for this compound specifically.

For highly complex mixtures where standard GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (often time-of-flight, TOF-MS) is employed. unito.itgcms.cz This technique uses two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. unito.it This setup provides significantly enhanced peak capacity and separation power, allowing for the resolution of co-eluting isomers and trace impurities that would be missed by conventional GC-MS. gcms.cznih.gov The structured two-dimensional chromatograms generated by GCxGC can reveal patterns among related compounds, aiding in identification. gcms.cz

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions, such as the synthesis of this compound. nih.gov It allows chemists to quickly determine if the starting materials have been consumed and if the desired product is being formed.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase and solubility in the mobile phase.

For iodo-quinoline derivatives, a common mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate. nih.govresearchgate.net The ratio is optimized to achieve a good separation, ideally with the product having a retention factor (Rf) value between 0.3 and 0.5.

Table 2: Typical TLC Procedure for Monitoring a Quinoline Synthesis

Step Description
Plate Preparation A line is drawn with a pencil ~1 cm from the bottom of a silica gel 60 F254 plate.
Spotting Using a capillary tube, small spots of the starting material, co-spot (starting material and reaction mixture), and the reaction mixture are applied to the line.
Development The plate is placed in a closed chamber saturated with the mobile phase (e.g., Toluene-Ethyl Acetate 8:2 v/v). The solvent is allowed to ascend until it is ~1 cm from the top of the plate.
Visualization The plate is removed, the solvent front is marked, and the plate is dried. Spots are visualized, typically under UV light (254 nm), where UV-active compounds like quinolines appear as dark spots. nih.govlibretexts.org An iodine chamber can also be used, which often stains organic compounds, including quinolines, as yellow-brown spots. libretexts.org
Analysis The Rf values are calculated (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved and refined.

While the specific crystal structure of this compound is not publicly available, data from closely related iodo-quinoline derivatives illustrate the type of information obtained. For example, the crystal structure of a mercury(II) chloride adduct of 7-iodo-8-hydroxyquinoline-5-sulfonic acid (ferron) has been determined. tandfonline.com The study provided precise bond lengths and angles and detailed the intermolecular hydrogen bonding and stacking interactions that stabilize the crystal lattice. tandfonline.com Similarly, the crystal structure of 3,6,8-trimethoxyquinoline has also been reported, offering insights into the solid-state conformation of methoxy-substituted quinolines. tandfonline.com

Table 3: Representative Crystallographic Data Categories from a Related Iodo-Quinoline Derivative

Data Category Description Example from Ferron Adduct tandfonline.com
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The symmetry group of the crystal. P21/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 8.919 Å, b = 23.216 Å, c = 7.714 Å, β = 95.79°
Bond Lengths The distances between the nuclei of bonded atoms. e.g., C-I, C-O, C-N, C-C bonds
Bond Angles The angles formed by three connected atoms. e.g., C-C-I, C-O-CH3
Torsion Angles The dihedral angles describing the conformation of the molecule. Defines the planarity and puckering of rings.

This table illustrates the type of data obtained from an X-ray crystallography experiment and does not represent data for this compound itself.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive characterization of chemical compounds. nih.govchemijournal.com They provide both separation of components in a mixture and their structural identification in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a cornerstone technique for the analysis of volatile compounds. It is highly effective for confirming the identity of this compound by matching its retention time and mass spectrum against a reference standard or library. The mass spectrum provides the molecular weight from the molecular ion peak and structural information from the fragmentation pattern. This technique is invaluable for identifying synthesis byproducts or degradation products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov A sample solution is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, which separates the components. The eluent from the column is then introduced into the mass spectrometer.

An LC-MS/MS method, which involves tandem mass spectrometry, provides even greater selectivity and structural information. nih.gov It can be used to confirm the identity of this compound and to quantify it in complex matrices. A typical analysis would involve optimizing the chromatographic separation and then tuning the mass spectrometer to detect the parent ion of the target compound and its characteristic fragment ions.

Table 4: Common Hyphenated Techniques and Their Applications

Technique Separation Principle Detection Principle Application for this compound
GC-MS Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase. Electron ionization followed by mass-to-charge ratio analysis. Purity assessment, identification of volatile impurities, confirmation of identity. saspublishers.com
LC-MS Differential partitioning between a liquid mobile phase and a solid stationary phase. Electrospray ionization (ESI) or other soft ionization techniques followed by mass analysis. Identity confirmation, quantification, analysis of non-volatile impurities. ekb.eg
LC-MS/MS Same as LC-MS. Tandem mass spectrometry for fragmentation of selected parent ions. Highly selective and sensitive quantification, structural confirmation. nih.gov
GC-IR Same as GC. Infrared spectroscopy of the eluting components in the gas phase. Differentiation of structural isomers that may have similar mass spectra. researchgate.net

The application of these advanced hyphenated techniques ensures a thorough characterization of this compound, confirming its structure, assessing its purity, and identifying any related substances with a high degree of confidence.

Q & A

Q. What are the optimal synthetic routes for 3-Iodo-7-methoxyquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of halogenated quinoline derivatives like this compound typically involves iodination of a pre-functionalized quinoline core. Key steps include:
  • Precursor Preparation : Start with 7-methoxyquinoline, introducing iodine at the 3-position via electrophilic substitution. Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) as iodinating agents under controlled temperatures (0–25°C) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while bases like potassium carbonate stabilize intermediates .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (1.2–1.5 equivalents of iodinating agent). Typical yields range from 60–75% .

Table 1 : Comparison of Iodination Methods

Iodinating AgentSolventTemperature (°C)Yield (%)
IClDCM0–568
NISDMF20–2572

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The methoxy group at C7 appears as a singlet (~δ 3.9 ppm), while the iodine at C3 deshields adjacent protons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 300.0527) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .

Q. How can researchers assess the purity of this compound for biological assays?

  • Methodological Answer :
  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is required for reliable bioactivity data .
  • Elemental Analysis : Verify C, H, N, and I content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain contradictory iodination yields under varying catalytic conditions?

  • Methodological Answer : Discrepancies in yields often arise from:
  • Catalyst Choice : Lewis acids (e.g., FeCl3_3) accelerate iodination but may promote side reactions like oxidation. Compare kinetic profiles using in situ IR spectroscopy .
  • Solvent Polarity : Protic solvents (e.g., methanol) stabilize charged intermediates but reduce iodine solubility. Conduct a solvent screen (DCM, DMF, THF) to balance reactivity and solubility .
  • Temperature Effects : Lower temperatures favor regioselectivity but slow reaction rates. Use Arrhenius plots to identify optimal conditions .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., topoisomerase II). The iodine atom’s hydrophobic volume enhances binding affinity in hydrophobic pockets .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50_{50} values. Meta-methoxy groups increase electron density, enhancing activity against Gram-positive bacteria .

Q. What strategies resolve discrepancies in antimicrobial activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use CLSI/M07-A11 guidelines for MIC determination. Control variables include inoculum size (5×105^5 CFU/mL) and growth medium (Mueller-Hinton agar) .
  • Structure-Activity Validation : Synthesize analogs (e.g., 3-Bromo-7-methoxyquinoline) to isolate iodine’s role. Cross-validate results with independent labs .

Table 2 : Comparative Antimicrobial Activity

DerivativeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
3-Iodo-7-methoxy2.525
3-Bromo-7-methoxy5.050

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The iodine atom’s size slows transmetallation but improves stability. Use Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in dioxane/water (3:1) at 80°C .
  • Electronic Effects : The electron-donating methoxy group at C7 activates the quinoline ring for nucleophilic substitution at C3. Compare reaction rates with non-methoxy analogs .

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